2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a furyl group, and various substituents including chloro, trifluoromethyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Furyl Group: The furyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Substitution Reactions: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furyl group or the triazole ring.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chloro and trifluoromethyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furyl group or triazole ring.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Used in studies of enzyme inhibition or receptor binding.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
The uniqueness of 2-{[4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazole ring, furyl group, and nitrophenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H13ClF3N5O4S |
---|---|
Molecular Weight |
523.9 g/mol |
IUPAC Name |
2-[[4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H13ClF3N5O4S/c22-15-8-3-12(21(23,24)25)10-16(15)29-19(17-2-1-9-34-17)27-28-20(29)35-11-18(31)26-13-4-6-14(7-5-13)30(32)33/h1-10H,11H2,(H,26,31) |
InChI Key |
QVYXTFWTGFRYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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